5-Amino-1,3,3-trimethyl-indolin-2-one
Overview
Description
5-Amino-1,3,3-trimethyl-indolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one typically involves the reaction of 5-nitro-1,3,3-trimethyl-indolin-2-one with reducing agents such as iron powder in the presence of acetic acid. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction reactions using similar reducing agents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,3-trimethyl-indolin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted indolin-2-one derivatives
Scientific Research Applications
5-Amino-1,3,3-trimethyl-indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-1,3,3-trimethyl-indolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,3,3-trimethyl-indolin-2-one: A precursor in the synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one.
5-Hydroxy-1,3,3-trimethyl-indolin-2-one: Another indole derivative with different functional groups and properties.
5-Methyl-1,3,3-trimethyl-indolin-2-one: A similar compound with a methyl group instead of an amino group
Uniqueness
This compound is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it valuable in various scientific research and industrial applications .
Properties
IUPAC Name |
5-amino-1,3,3-trimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJOSNCOZFAVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680587 | |
Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953048-71-0 | |
Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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